molecular formula C9H18N2O B13458051 2-(Piperidin-4-yl)morpholine

2-(Piperidin-4-yl)morpholine

Cat. No.: B13458051
M. Wt: 170.25 g/mol
InChI Key: WHSSRCLCUZQZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a piperidine ring. This compound is part of a broader class of heterocyclic amines, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method is the hydrogenation of 1-benzyl-4-piperidone in the presence of morpholine, using a platinum or palladium catalyst under mild pressure conditions . This reaction yields this compound with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of efficient catalysts and optimized reaction parameters is crucial to achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperidin-4-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used as a solvent and chemical intermediate.

    Piperazine: A six-membered ring containing two nitrogen atoms, used in the synthesis of various drugs.

Uniqueness

2-(Piperidin-4-yl)morpholine is unique due to its dual-ring structure, which combines the properties of both piperidine and morpholine. This duality enhances its chemical reactivity and versatility, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-piperidin-4-ylmorpholine

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-11H,1-7H2

InChI Key

WHSSRCLCUZQZRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.